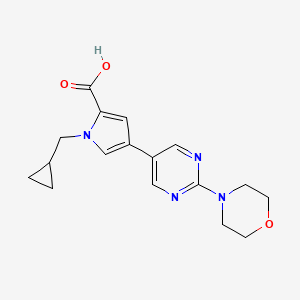![molecular formula C12H20N2O2 B8111056 ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8111056.png)
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the pyrrolidin-1-yl group. Key steps include:
Cyclization Reactions: Formation of the furo[3,2-b]pyridine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups necessary for subsequent reactions.
Coupling Reactions: Attachment of the pyrrolidin-1-yl group via coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(piperidin-1-yl)methanone
- ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(morpholin-1-yl)methanone
Uniqueness
The uniqueness of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone lies in its specific bicyclic structure and the presence of the pyrrolidin-1-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
[(3aR,6S,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridin-6-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-4-1-2-5-14)9-7-11-10(13-8-9)3-6-16-11/h9-11,13H,1-8H2/t9-,10+,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBGVSHFXMDTSU-HBNTYKKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3C(CCO3)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2C[C@@H]3[C@@H](CCO3)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine](/img/structure/B8110975.png)
![(2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B8110983.png)
![1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid](/img/structure/B8110993.png)
![3-(1-Cyclopentyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8111007.png)


![2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8111042.png)
![7-(Ethoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8111043.png)
![7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8111046.png)
![(3aR,6S,7aR)-N-(thiophen-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide](/img/structure/B8111050.png)
![(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B8111063.png)
![Rel-(4R,4Ar,8Ar)-N,N-Dimethyloctahydro-2H-Pyrano[3,2-C]Pyridine-4-Carboxamide](/img/structure/B8111081.png)
![1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8111088.png)
![N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B8111096.png)
